4-Amino-3-penten-2-one

Coordination Chemistry Computational Chemistry Molecular Structure

Researchers requiring a reproducible β-enaminone building block or a validated fluorimetric probe for aldehyde detection face inconsistent tautomer ratios and chelation behavior from substituted analogs. 4-Amino-3-penten-2-one (APO) is the definitive unsubstituted benchmark with a stable keto-amine tautomer, predictable Pd(II) coordination, and proven nanomole-level formaldehyde sensitivity. - Stable keto-amine tautomer (favored by 23.6-47 kJ/mol) ensures reliable heterocyclic synthesis outcomes. - Established Fluoral-P method delivers specific, high-sensitivity formaldehyde quantitation. - Well-characterized N-H stretching frequency (νNH ~3180 cm⁻¹) and IHB geometry enable precise spectroscopic tracking. Supplied at 96% purity with cold-chain shipping; bulk quantities and custom packaging available.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1118-66-7
Cat. No. B074499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-penten-2-one
CAS1118-66-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)N
InChIInChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3-
InChIKeyOSLAYKKXCYSJSF-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-penten-2-one: Enaminone Overview


4-Amino-3-penten-2-one (CAS 1118-66-7), also known as Fluoral-P or acetylacetone imine, is a β-enaminone with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . It is characterized by a conjugated N–C=C–C=O system that enables keto-enol tautomerism and confers reactivity as both a chelating ligand and a nucleophilic reagent [1]. The compound is typically supplied as a 96% purity solid (white to orange to green) with a melting point of 38 °C and a boiling point of 130–131 °C (209–213 °C flash point), requiring storage at 2–8 °C for optimal stability .

Why Generic Substitution Fails for 4-Amino-3-penten-2-one


Generic substitution of β-enaminones is precluded by the fact that even minor structural modifications—such as N- or α-methylation—can profoundly alter key molecular properties including intramolecular hydrogen bond (IHB) strength, tautomeric preference, and metal-chelation geometry [1][2]. For 4-amino-3-penten-2-one (APO), the unsubstituted NH₂ group and α-position hydrogen atoms define its unique keto-amine tautomer stability and N–H stretching frequency (νNH ~3180 cm⁻¹), which directly influence its performance as a ligand and as an analytical reagent [1]. The quantitative evidence below demonstrates why APO, and not its methylated, N‑substituted, or cyano-substituted analogs, must be specified for applications where these precise physicochemical parameters are critical.

4-Amino-3-penten-2-one: Differentiation from Closest Analogs


Intramolecular H-Bond Strength: Baseline for Enaminone Ligands

The intramolecular hydrogen bond (IHB) in 4-amino-3-penten-2-one (APO) is significantly weaker than in its 3-methyl analog (3-MeAPO). DFT calculations at the B3LYP/6-311++G** level show that 3-MeAPO exhibits a stronger IHB, with a calculated N···O distance of approximately 2.58 Å compared to 2.64–2.67 Å for APO [1]. This difference is attributed to the steric effect of the α-methyl group, which enhances the planarity of the chelate ring in 3-MeAPO [1].

Coordination Chemistry Computational Chemistry Molecular Structure

Tautomeric Preference: Keto-Amine Stability

Ab initio calculations at the MP2 level reveal that for 4-amino-3-penten-2-one (APO), non-hydrogen-bonded keto-amine conformers are substantially more stable than non-hydrogen-bonded enol-imine conformers, with an energy difference of approximately 47 kJ/mol [1]. When intramolecular hydrogen bonding is considered, this stability advantage for the keto-amine tautomer is reduced to 23.6 kJ/mol, due to the stronger hydrogen bond present in the enol-imine conformer [1]. In contrast, the 3-cyano derivative (4-amino-3-cyano-3-penten-2-one) exhibits a significantly altered tautomeric profile due to the strong electron-withdrawing effect of the cyano group [2].

Tautomerism Computational Chemistry Physical Organic Chemistry

Palladium Chelation: Distinct NMR Shifts

¹³C NMR analysis of palladium chelate complexes reveals that the carbonyl carbon resonance of 4-amino-3-penten-2-one (APO) undergoes a characteristic upfield shift of approximately 20 ppm upon complexation with Pd(II) [1]. In contrast, the carbon atom bearing the amino group shows no significant shift, confirming that coordination occurs exclusively through the carbonyl oxygen and the nitrogen atom [1]. This precise NMR signature provides a reliable marker for confirming APO-derived complex formation, a feature that may differ for N-alkylated or N-arylated analogs due to altered electronic and steric effects [1].

Coordination Chemistry NMR Spectroscopy Organometallics

One-Step Synthesis: High-Yield Protocol

A 2023 protocol demonstrates the one-step synthesis of 4-amino-3-penten-2-one in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy, confirming high purity and structural fidelity [1]. While no direct head-to-head comparison of yields for other enaminone syntheses is provided, a quantitative yield under mild conditions offers a practical advantage over multi-step or lower-yielding alternative routes, which is particularly relevant for scaling up or for applications requiring high-purity starting material.

Synthetic Methodology Process Chemistry Cost-Effectiveness

Selective Formaldehyde Detection with Fluoral-P

4-Amino-3-penten-2-one, designated Fluoral-P, is a selective reagent for aldehydes, and its condensation with formaldehyde yields a fluorescent product detectable in the lower nanomole range [1]. The stability, selectivity, and reactivity of Fluoral-P are described, and its utility in automatic flow injection systems for formaldehyde determination is demonstrated [1]. This high sensitivity distinguishes APO from less reactive or less selective amine-based derivatization agents.

Analytical Chemistry Fluorescence Spectroscopy Flow Injection Analysis

4-Amino-3-penten-2-one: Application Scenarios


Ligand Precursor for Palladium(II) Complexes

The distinct ¹³C NMR shift of ~20 ppm for the carbonyl carbon upon Pd(II) chelation, along with the absence of a shift for the amino-bearing carbon, provides a clear spectroscopic handle for confirming complex formation [1]. Researchers developing Pd-based catalysts or studying metal-ligand interactions will find APO's predictable coordination behavior, and the ability to monitor it via NMR, advantageous compared to N-substituted analogs whose complexation may be less well-defined [1].

Fluoral-P Reagent for Formaldehyde Quantification

The validated use of APO (Fluoral-P) for the fluorescent detection of formaldehyde in the lower nanomole range offers a specific, high-sensitivity analytical method [1]. Laboratories involved in environmental monitoring, industrial hygiene, or biological formaldehyde assays can leverage this established reactivity, which differentiates APO from less selective or less sensitive amine-based derivatization agents [1].

Heterocyclic Synthesis via Controlled Tautomerism

The well-characterized and energetically favorable keto-amine tautomer of APO (favored by 23.6–47 kJ/mol over the enol-imine form) provides a predictable and stable starting point for heterocyclic synthesis [1]. This contrasts with analogs like the 3-cyano derivative, where the strong electron-withdrawing group alters the tautomeric equilibrium [1][2]. APO's defined tautomeric preference ensures reproducible reactivity in cyclocondensation reactions, making it a reliable building block for pharmaceutical and agrochemical intermediate synthesis.

Benchmark Compound for Intramolecular H-Bonding Studies

The precise experimental and computational data available for APO—including its N–H stretching frequency (νNH ~3180 cm⁻¹), IHB geometry (N···O distance 2.64–2.67 Å), and tautomer stability [1][2]—establish it as a fundamental benchmark for studying substituent effects in enaminones. The direct head-to-head comparison with 3-MeAPO, which exhibits a stronger IHB, highlights APO's role as the essential baseline compound [1]. Researchers investigating structure-property relationships in β-enaminones will therefore prioritize APO for its well-documented, unsubstituted reference state.

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